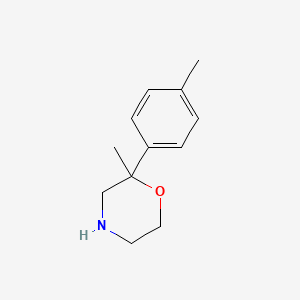

2-Methyl-2-(p-tolyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

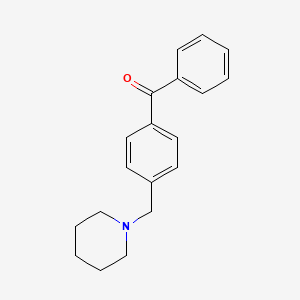

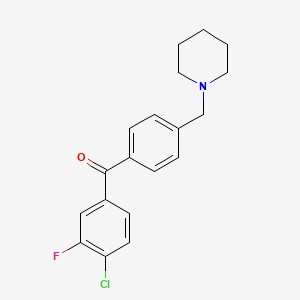

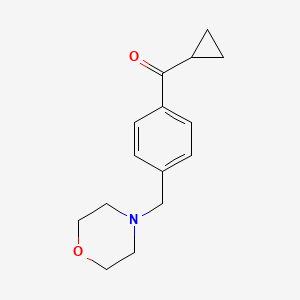

“2-Methyl-2-(p-tolyl)morpholine” is a chemical compound with the molecular formula C12H17NO . It is also known as “2-Methyl-2-(4-methylphenyl)morpholine” and has a molecular weight of 191.27 g/mol .

Synthesis Analysis

The synthesis of “2-Methyl-2-(p-tolyl)morpholine” and its derivatives has been reported in the literature . For example, one study synthesized two new tolyl derivatives of diphenhydramine, one of which was “2-Methyl-2-(p-tolyl)morpholine”, using a sequence of coupling, cyclization, and reduction reactions . Another study reported the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives using morpholine as a catalyst .Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(p-tolyl)morpholine” consists of a six-membered morpholine ring with a methyl group and a p-tolyl group attached to the same carbon atom .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

2-Methyl-2-(p-tolyl)morpholine has been studied for its potential in synthesizing various pharmaceutical compounds. Kumar et al. (2007) described its use in creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007). In another study, Bianchi et al. (1992) prepared stereoisomers of a morpholine derivative for fungicidal applications, demonstrating its broad-spectrum activity against various fungi (Bianchi et al., 1992).

Novel Compounds Synthesis

Hale et al. (1998) reported the structural modification of a morpholine acetal human neurokinin-1 receptor antagonist, highlighting the synthetic flexibility and potential for treating chronic disorders related to Substance P (Hale et al., 1998). Limanskii et al. (2009) synthesized amides of 2-(3,3,7-trimethyl-3,4-dihydroisoquinolyl-1)ethanoic acid, exploring its effects on arterial blood pressure (Limanskii, Mikhailovskii, Syropyatov, & Vakhrin, 2009).

Chemistry and Material Science

Taş et al. (2004) prepared a novel vic-dioxime and its transition metal complexes, characterizing them for potential applications in material science (Taş, Ulusoy, Guler, & Yilmaz, 2004). Potkin et al. (2015) conducted reactions with 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles, leading to various functional isoxazole derivatives (Potkin et al., 2015).

Fuel Cell Technology

Hahn, Won, & Kim (2013) developed a methyl morpholinium-functionalized poly(ether sulfone) copolymer for use as an anion exchange membrane in alkaline fuel cells, showcasing its high conductivity and stability (Hahn, Won, & Kim, 2013).

Diabetes Treatment

Jahan et al. (2021) synthesized thiazolidinediones derivatives using morpholine as a catalyst, evaluating their potential as treatments for type 2 diabetes (Jahan, Khan, Akhter, Romman, & Halim, 2021).

Antioxidant and Biological Activity

Tani, Rekka, & Kourounakis (1994) synthesized morpholine derivatives to study their antioxidant and biological activity, relevant in pharmaceutical research (Tani, Rekka, & Kourounakis, 1994).

Fluorescence and Detection Applications

Sahoo et al. (2019) developed a morpholine substituted methyl 3-hydroxy-2-naphthoate for fluorescence-based detection of metal ions (Sahoo, Kumar, Kumar, & Kumar, 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-2-(4-methylphenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYMBSUCKZVKFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CNCCO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639893 |

Source

|

| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(p-tolyl)morpholine | |

CAS RN |

902836-81-1 |

Source

|

| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)

![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)